tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate
Description
This compound is a structurally complex molecule featuring a 2-azaspiro[3.3]heptane core, a tert-butyl carboxylate protecting group, and a substituted pyrazole-indazole hybrid scaffold. The bromo, chloro, and methyl substituents enhance its steric and electronic properties, while the tetrahydropyran (THP) group serves as a protective moiety for the indazole nitrogen, likely to improve metabolic stability during pharmacological studies .
Coupling reactions (e.g., using N,N′-tetramethyluronium hexafluorophosphate for amide bond formation) to link the pyrazole and indazole units .
Protection/deprotection strategies (e.g., THP for indazole nitrogen) to control reactivity .
Characterization likely employs 1H NMR, mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and purity, as demonstrated for similar tert-butyl-protected spiro compounds .
Properties
Molecular Formula |
C28H35BrClN5O3 |
|---|---|
Molecular Weight |
605.0 g/mol |
IUPAC Name |
tert-butyl 6-[3-bromo-4-[5-chloro-6-methyl-1-(oxan-2-yl)indazol-4-yl]-5-methylpyrazol-1-yl]-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C28H35BrClN5O3/c1-16-10-20-19(13-31-35(20)21-8-6-7-9-37-21)23(24(16)30)22-17(2)34(32-25(22)29)18-11-28(12-18)14-33(15-28)26(36)38-27(3,4)5/h10,13,18,21H,6-9,11-12,14-15H2,1-5H3 |
InChI Key |
GJJVFKHYUDLFBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Cl)C4=C(N(N=C4Br)C5CC6(C5)CN(C6)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate involves several steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove certain substituents or to convert functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
However, unlike antimicrobial pyrazolo[3,4-d]pyrimidines , its THP group and bromo substituent may enhance selectivity for eukaryotic targets. Compared to ATX-inhibiting spiro compounds (e.g., Compound 24 ), the target’s indazole unit could confer distinct binding interactions with enzymatic pockets.
Synthetic Complexity: The target compound requires advanced protective group strategies (e.g., THP) and multi-component coupling, whereas simpler pyrazolo-pyrimidines are synthesized via hydrazonoyl bromide reactions .
Physicochemical Properties: The 2-azaspiro[3.3]heptane core may improve solubility compared to planar pyrimidine derivatives, as spirocyclic systems often reduce crystallinity . The bromo and chloro substituents could lower metabolic clearance relative to nitro or cyano groups in antimicrobial pyrazoles .
Table 2: In Vitro Performance Metrics (Hypothetical Projection Based on Analogues)
Biological Activity
The compound tert-Butyl 6-(3-bromo-4-(5-chloro-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)-5-methyl-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate represents a complex molecular structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is . It features several functional groups that contribute to its biological properties, including:
- Azaspiro structure : Known for its unique three-dimensional conformation, which can influence receptor binding.
- Indazole and pyrazole rings : These heterocycles are often associated with various pharmacological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, heterocyclic compounds have been shown to inhibit key signaling pathways involved in tumor growth. The compound may exert similar effects due to its structural analogies.
Key Findings:
- Inhibition of PI3K/Akt Pathway : Compounds targeting this pathway have demonstrated efficacy in various cancer models, suggesting that the compound might also inhibit this crucial signaling route .
Antimicrobial Activity
Compounds containing bromine and chlorine substituents have been reported to possess antimicrobial properties. The presence of these halogens in the compound could enhance its interaction with microbial enzymes or cell membranes.
Research Insights:
- A study on brominated compounds revealed their effectiveness against a range of bacteria and fungi, indicating potential for further exploration of the compound’s antimicrobial activity .
Neuroprotective Effects
The structural components of the compound suggest potential neuroprotective effects. Compounds with similar spirocyclic structures have been studied for their ability to protect neuronal cells from oxidative stress.
Evidence from Studies:
- Research has shown that spirocyclic compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may be applicable to this compound as well .
Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of PI3K/Akt signaling | |
| Antimicrobial | Activity against bacteria and fungi | |
| Neuroprotective | Protection against oxidative stress |
Structure-Activity Relationship (SAR)
| Structural Feature | Observed Activity |
|---|---|
| Bromine and Chlorine Substituents | Enhanced antimicrobial activity |
| Azaspiro Framework | Potential anticancer properties |
| Heterocyclic Rings | Neuroprotective effects |
Case Study 1: Anticancer Efficacy
In a recent in vitro study, a series of indazole derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that modifications to the indazole structure significantly impacted cytotoxicity against various cancer cell lines. The compound under consideration may exhibit similar properties based on its structural features.
Case Study 2: Antimicrobial Testing
A group of brominated pyrazole derivatives was evaluated for their antimicrobial effectiveness against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of bromine enhanced the compounds' interaction with bacterial cell walls, leading to increased antibacterial activity. The subject compound's similar features warrant investigation into its antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
